Tiodigalactósido

Descripción general

Descripción

Thiodigalactoside (TDG) is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It is known to inhibit the effects of galectin-1, a protein that promotes tumor growth by affecting immune cell regulation, angiogenesis, and protection against oxidative stress . TDG has been shown to suppress tumor growth in murine cancer models by increasing the levels of tumor-infiltrating CD8+ lymphocytes and reducing CD31+ endothelial cell content . Additionally, TDG has been found to have antimigratory effects on human prostate and lung cancer cells , and it has been implicated in the inhibition of β-galactoside-binding protein (β-GBP), which may affect the growth and establishment of oral squamous cell carcinoma .

Synthesis Analysis

The synthesis of TDG and its derivatives has been a subject of research to enhance its affinity and selectivity towards galectin proteins. Fluorinated phenyltriazolyl-thiodigalactoside derivatives have been systematically tuned to achieve high affinity and selectivity for galectin-3 over galectin-1 . Aromatic 3,3'-diesters of TDG have been synthesized in a rapid three-step sequence, showing enhanced affinity for galectins compared to TDG itself . Additionally, the synthesis of hydrolytically stable multivalent ligands bearing TDG analogues has been reported, which exhibit micromolar range binding affinities to peanut agglutinin and human galectin-3 .

Molecular Structure Analysis

The molecular structure of TDG and its interaction with galectin proteins have been studied using various techniques. Isothermal titration calorimetry and X-ray crystallography have been employed to understand the inhibitor-galectin complexes, revealing the importance of fluoro-amide interaction for affinity and selectivity . Docking studies have suggested additional interactions between the triazole ring of TDG analogues and lectin amino acid residues, which may enhance biological activity .

Chemical Reactions Analysis

TDG has been used as a base molecule for the synthesis of various derivatives that interact with galectin proteins. The introduction of different substituents at specific positions of TDG has been shown to increase its affinity and selectivity for galectin-3 . Photoprobes based on TDG have been prepared for galectin-3, which contain photolabels for covalent attachment to the protein .

Physical and Chemical Properties Analysis

TDG and its derivatives exhibit physical and chemical properties that make them suitable for biological applications. The derivatives are designed to be hydrolytically stable, resisting enzymatic hydrolysis by Escherichia coli β-galactosidase . The binding of TDG to the lactose permease M protein of Escherichia coli has been studied microcalorimetrically, providing insights into the energetics of the binding process .

Aplicaciones Científicas De Investigación

Investigación del cáncer

Tiodigalactósido: ha demostrado ser prometedor como inhibidor de la galectina-1, una proteína implicada en la progresión del cáncer. Suprime el crecimiento tumoral al inhibir la disregulación de las células inmunitarias, la angiogénesis y la protección contra el estrés oxidativo . Este compuesto se ha utilizado para revertir la resistencia a los medicamentos inducida por la galectina-1 en las células de carcinoma hepatocelular, lo que proporciona una posible vía terapéutica para el tratamiento del cáncer .

Estudios sobre la obesidad y el metabolismo

En la investigación metabólica, This compound se ha utilizado para estudiar sus efectos sobre el control del peso corporal. Se ha informado que reduce significativamente el aumento de peso corporal en ratas obesas inducidas por la dieta, lo que sugiere su papel en la inhibición de la adipogénesis y la lipogénesis, al tiempo que mejora la termogénesis y el gasto energético .

Inflamación e inmunología

Como agente antiinflamatorio, This compound se ha utilizado para explorar las vías inflamatorias en diversas enfermedades. Su papel como inhibidor de la galectina ayuda a comprender la modulación de las respuestas inmunitarias, lo cual es crucial en afecciones como las enfermedades autoinmunitarias y las alergias .

Bioquímica e inhibición enzimática

This compound: actúa como un potente inhibidor de las galectinas, que son una familia de lectinas de unión a glicanos con diversos roles reguladores en los procesos fisiológicos. Se une a las galectinas-1, -3, -8 y -9, que están implicadas en la señalización celular y la carcinogénesis, lo que lo convierte en una herramienta valiosa para los estudios bioquímicos .

Resistencia a los medicamentos y farmacología

En la investigación farmacológica, This compound se utiliza para investigar los mecanismos de resistencia a los medicamentos. Se ha demostrado que contrarresta la resistencia inducida por la galectina-1 en las células cancerosas, lo que ayuda al desarrollo de terapias contra el cáncer más eficaces .

Ciencia de la nutrición

El impacto de This compound: en la obesidad ha llevado a su uso en la investigación de la ciencia de la nutrición. Proporciona información sobre el manejo dietético de la obesidad y los trastornos metabólicos relacionados, ofreciendo un modelo de disacárido no metabolizable para estudiar los efectos de la dieta sobre el peso corporal .

Mecanismo De Acción

Target of Action

Thiodigalactoside (TDG) is a small, non-metabolized drug that primarily targets galectin-1 . Galectin-1 is a β-galactoside binding protein with a highly conserved carbohydrate-recognition domain . It plays a crucial role in various biological processes, including cell proliferation, angiogenesis, cell adhesion, apoptosis, and mRNA processing . In addition to galectin-1, TDG also targets heat-labile enterotoxin b chain, neurocan core protein, and lactose permease .

Mode of Action

TDG interacts with its targets by inhibiting the multiple cancer-enhancing activities of galectin-1 . It suppresses tumor growth by concurrently blocking the effects of galectin-1 on immune cell dysregulation, angiogenesis, and protection against oxidative stress . In addition, TDG has been shown to fuel the anti-tumor immune response stimulated by a vaccine in vivo .

Biochemical Pathways

TDG affects several biochemical pathways related to galectin-1. Galectin-1 is involved in many biological processes such as cell proliferation, angiogenesis, cell adhesion, apoptosis, and mRNA processing . By inhibiting galectin-1, TDG disrupts these processes, leading to a reduction in tumor growth . Furthermore, galectin-1 is also important for tumor angiogenesis . TDG’s inhibition of galectin-1 can therefore disrupt angiogenesis, further suppressing tumor growth.

Pharmacokinetics

It is known that tdg is a non-metabolized drug More research is needed to fully understand the adme (absorption, distribution, metabolism, and excretion) properties of tdg .

Result of Action

The molecular and cellular effects of TDG’s action primarily involve the inhibition of galectin-1’s functions. This results in a reduction in immune cell dysregulation, angiogenesis, and protection against oxidative stress . These effects collectively lead to a suppression of tumor growth . Additionally, TDG has been shown to increase the expression of thermogenic proteins and reduce the expression of lipogenic proteins .

Action Environment

The action, efficacy, and stability of TDG can be influenced by various environmental factors. For instance, the presence of other molecules in the tumor microenvironment can affect the binding of TDG to its targets . Additionally, the physiological state of the body, such as the presence of inflammation or other diseases, can potentially influence the action of TDG . .

Propiedades

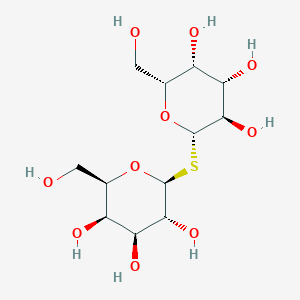

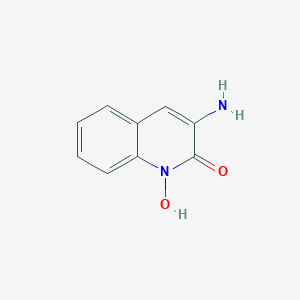

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKYBMOFPMXDRQ-ZFDCCPEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80441-61-8, 51555-87-4 | |

| Record name | Thiodigalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080441618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiodigalactoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Thiodigalactoside primarily targets a family of proteins called galectins. [, , , , ] These proteins are characterized by their affinity for β-galactosides, and TDG acts as an inhibitor by competing for binding at the carbohydrate recognition domain (CRD) of galectins. [, , , , ]

A: TDG binding to galectins can disrupt a wide range of cellular processes, including apoptosis, angiogenesis, cell adhesion, and T-cell proliferation. [, , , , ] This is because galectins themselves are involved in regulating these processes, and their inhibition by TDG interferes with their normal function.

A: Studies have shown that TDG can inhibit galectin-1-mediated radiation-related lymphopenia and attenuate non-small cell lung cancer (NSCLC) radiation response. [] Additionally, TDG has been shown to suppress tumor growth by inhibiting galectin-1 and regulatory T cells in oral squamous cell carcinoma. [] In another study, TDG reduced diet-induced obesity in rats, at least in part, through the combined inhibition of galectin-1 and autophagy protein 5, leading to white fat browning. []

A: While TDG exhibits affinity for various galectins, research efforts have focused on developing derivatives with improved selectivity for specific subtypes. For instance, modifications at the C3 position of TDG have shown promise in enhancing selectivity and potency for certain galectins like galectin-3. [, ]

A: The molecular formula of thiodigalactoside is C12H22O10S. Its molecular weight is 358.37 g/mol. [, ]

A: Spectroscopic data for TDG and its derivatives is often reported in research articles, especially those focusing on the synthesis and characterization of novel inhibitors. Commonly reported data includes NMR (Nuclear Magnetic Resonance) and mass spectrometry data. [, , , , , ]

A: TDG demonstrates higher resistance to enzymatic hydrolysis compared to O-glycosides. [, ] This stability is particularly advantageous in biological systems where glycosidases are present.

ANone: TDG is not typically considered a catalyst and does not possess inherent catalytic properties. Its primary function lies in its ability to bind to and inhibit galectins, thereby modulating biological processes.

A: Computational methods, such as molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding modes of TDG and its derivatives with various galectins. [, , , , , ] These studies provide valuable insights into the structural features that govern affinity and selectivity, guiding the design of more potent and specific inhibitors.

A: Modifications to the TDG scaffold, particularly at the C3 position of the galactose moiety, significantly influence its binding affinity and selectivity for different galectins. [, , , , , ] For example, the introduction of aromatic substituents, especially those capable of forming Arg-arene interactions within the CRD, often results in increased affinity. [, , ] Furthermore, the size and nature of these substituents contribute to selectivity, as different galectin subtypes possess distinct binding site architectures. [, , ]

A: Researchers are actively exploring strategies such as multivalent presentation and conjugation to carrier molecules like albumin or HPMA (N-(2-hydroxypropyl)methacrylamide) to improve the pharmacological properties of TDG derivatives. [, , ] These approaches aim to enhance binding avidity, increase circulation time, and improve the pharmacokinetic profile of the inhibitors.

A: Research on the pharmacokinetic properties of TDG and its analogs is an active area of investigation. One study demonstrated that optimization of galectin-3 specificity and physicochemical parameters for a series of disubstituted monogalactosides led to compounds with oral bioavailability. []

A: The efficacy of TDG and its derivatives is evaluated using a variety of in vitro and in vivo models. Cell-based assays are employed to assess the impact of these compounds on cell adhesion, migration, proliferation, and apoptosis. [, , , , ] Animal models, particularly rodent models, are utilized to investigate the effects of TDG treatment on tumor growth, metastasis, fibrosis, and metabolic disorders like obesity. [, , , , ]

ANone: Information regarding resistance mechanisms specific to TDG and its analogs is limited at this stage of research.

ANone: While TDG is generally considered non-toxic, detailed toxicological studies are still underway, particularly for novel derivatives. Preclinical studies in animal models are crucial for evaluating potential adverse effects and establishing a comprehensive safety profile.

A: Targeted drug delivery strategies, such as nanoparticle-based delivery systems or antibody-drug conjugates, are being explored to enhance the specificity and efficacy of TDG derivatives. [] These approaches aim to deliver the inhibitors specifically to tumor cells or tissues with high galectin expression, minimizing off-target effects.

A: Research on biomarkers that could predict the efficacy of TDG-based therapies or monitor treatment response is ongoing. One study identified galectin-1 as a potential negative biomarker for immune checkpoint blockade (ICB) efficacy and used a galectin-1-targeted PET radiotracer to predict tumor responses. []

A: A range of analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, are employed for the characterization, quantification, and quality control of TDG and its derivatives. []

ANone: The dissolution rate and solubility of TDG derivatives in various media are important considerations for their formulation and bioavailability. Research on optimizing these properties, particularly for oral and other non-invasive routes of administration, is ongoing.

A: Validation of analytical methods used to characterize and quantify TDG and its analogs follows established guidelines to ensure accuracy, precision, specificity, linearity, and robustness of the analytical data. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)

![3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid](/img/structure/B104301.png)

![2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B104303.png)